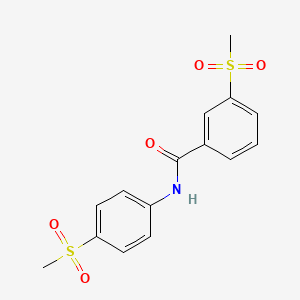

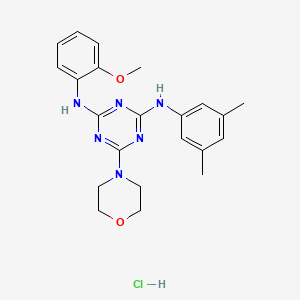

3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide, also known as MSB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MSB is a member of the sulfonylurea family of compounds, which are known for their ability to interact with ATP-sensitive potassium channels.

Wissenschaftliche Forschungsanwendungen

Cardiac Electrophysiological Activity

3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide and its derivatives have been studied for their potential in cardiac electrophysiological activity. Research indicates that certain compounds in this category exhibit potency comparable to that of known selective class III agents, suggesting their potential utility in treating arrhythmias (Morgan et al., 1990).

Inhibition of Carbonic Anhydrases

The compound and its variants have shown promise as inhibitors of carbonic anhydrase isoenzymes. Studies reveal nanomolar half maximal inhibitory concentration (IC50) for these compounds, demonstrating their effectiveness in inhibiting different carbonic anhydrase isoenzymes with varying affinity (Supuran et al., 2013).

Metabolic Pathways

Research into the metabolism and excretion of related compounds, such as GDC-0449, provides insights into their metabolic pathways. This includes studies on oxidation and phase II glucuronidation or sulfation, contributing to our understanding of the drug metabolism and pharmacokinetics of these compounds (Yue et al., 2011).

Antiarrhythmic Activity

Several studies have focused on the synthesis and antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, closely related to 3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide. These compounds have shown potent class III antiarrhythmic activity and are devoid of effects on conduction, making them candidates for novel antiarrhythmic therapies (Ellingboe et al., 1992).

Remote Sulfonylation

The compound's derivatives have been used in remote sulfonylation reactions, demonstrating their utility in organic synthesis, particularly in creating environmentally friendly products with less unpleasant odor (Xia et al., 2016).

Electrochemical Oxidation

Research on the electrochemical oxidation of related compounds, like Indapamide, sheds light on the electrochemical properties of sulfonamide derivatives, which is crucial for developing electroanalytical methods (Legorburu et al., 1996).

Crystal Structure Analysis

Studies on crystal structure and Hirshfeld surface analysis of related compounds contribute to a better understanding of the molecular structure and intermolecular interactions of sulfonamide derivatives (Etsè et al., 2019).

Amidation and Imidation Reactions

Research into the copper-catalyzed amidation and imidation of unactivated alkanes with benzamides and sulfonamides, including compounds similar to 3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide, offers valuable insights into novel chemical reactions and synthetic methods (Tran et al., 2014).

Eigenschaften

IUPAC Name |

3-methylsulfonyl-N-(4-methylsulfonylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S2/c1-22(18,19)13-8-6-12(7-9-13)16-15(17)11-4-3-5-14(10-11)23(2,20)21/h3-10H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDNNLSYGOPDBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2589764.png)

![Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2589766.png)

![2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B2589773.png)

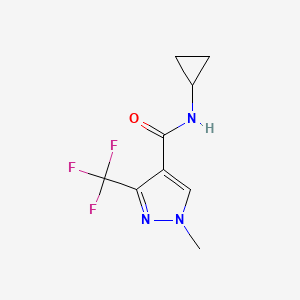

![5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2589777.png)

![6-isopropyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2589781.png)

![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline](/img/structure/B2589782.png)

![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2589784.png)

![Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol](/img/structure/B2589785.png)